2-Bromo-4-chloro-1-fluorobenzene

Catalog No.
S673592
CAS No.
1996-30-1
M.F
C6H3BrClF
M. Wt
209.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-fluorobenzene

CAS Number

1996-30-1

Product Name

2-Bromo-4-chloro-1-fluorobenzene

IUPAC Name

2-bromo-4-chloro-1-fluorobenzene

Molecular Formula

C6H3BrClF

Molecular Weight

209.44 g/mol

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

YFFUYGSLQXVHMB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)F

The exact mass of the compound 2-Bromo-4-chloro-1-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chloro-1-fluorobenzene is a tri-halogenated building block characterized by its 1,2,4-substitution pattern, offering three distinct halogen sites (F, Br, Cl) with highly predictable, orthogonal reactivity profiles [1]. Procured primarily as a core precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals, this clear to pale yellow liquid provides a strict hierarchy of functionalization: the fluorine atom at C1 is highly susceptible to nucleophilic aromatic substitution (SNAr), the bromine atom at C2 readily undergoes palladium-catalyzed cross-coupling or halogen-metal exchange, and the chlorine atom at C4 typically remains inert under standard conditions to serve as a stable lipophilic moiety . This specific arrangement minimizes the need for protecting groups and enables the streamlined, cost-effective synthesis of complex multi-ring systems, such as pyrazole-linked kinase inhibitors and non-nucleoside reverse transcriptase inhibitors [2].

Substituting 2-bromo-4-chloro-1-fluorobenzene with closely related isomers or di-halogenated analogs fundamentally alters the synthetic pathway, regioselectivity, and overall yield [1]. For instance, replacing it with the isomer 1-bromo-4-chloro-2-fluorobenzene shifts the fluorine atom to a meta position relative to the chlorine, significantly reducing its electrophilic activation and lowering SNAr yields with weak nucleophiles. Furthermore, substituting with a non-fluorinated analog like 1,2-dibromo-4-chlorobenzene removes the SNAr-capable fluorine entirely, forcing chemists to rely on transition-metal-catalyzed aminations that often suffer from poor regioselectivity between the two bromine sites and require expensive palladium ligands [2]. The specific 1-fluoro-2-bromo-4-chloro arrangement is critical because the ortho-bromine and para-chlorine synergistically activate the fluorine for direct displacement while maintaining an unreacted bromine for subsequent Suzuki or Buchwald couplings—a sequence that cannot be cleanly replicated by generic structural analogs [3].

Regioselective SNAr Activation vs. Non-Fluorinated Analogs

The presence of the fluorine atom at C1, activated by the ortho-bromine and para-chlorine, allows for highly efficient Nucleophilic Aromatic Substitution (SNAr) with nitrogen nucleophiles like pyrazoles. In comparative synthetic pathways for kinase and protease inhibitors, utilizing 2-bromo-4-chloro-1-fluorobenzene enables direct SNAr displacement of the fluorine at 50–80°C with high yields (>80%), while safely retaining the bromine for later steps[1]. In contrast, attempting a similar C-N bond formation on a non-fluorinated baseline like 1,2-dibromo-4-chlorobenzene requires palladium-catalyzed Buchwald-Hartwig conditions, which often yield a mixture of regioisomers and require expensive catalysts, reducing overall process efficiency [2].

Evidence DimensionSNAr Processability and Regioselectivity
Target Compound DataEnables direct SNAr at C1 at 50-80°C with >80% yield, retaining C2-Br.
Comparator Or Baseline1,2-Dibromo-4-chlorobenzene (requires Pd-catalysis, yields regioisomer mixtures).
Quantified DifferenceEliminates the need for Pd-catalysts for the first C-N bond formation while ensuring 100% regioselectivity.
ConditionsReaction with N-nucleophiles (e.g., pyrazoles, amines) in polar aprotic solvents (DMF/DMA) with mild base (Cs2CO3).

Procuring the fluorinated building block allows buyers to bypass expensive transition-metal catalysis for the initial amination step, significantly lowering scale-up costs.

Orthogonal Cross-Coupling Efficiency vs. Difluorinated Analogs

For multi-step API synthesis, the predictable reactivity gradient (F > Br > Cl) of 2-bromo-4-chloro-1-fluorobenzene is a major procurement driver. When subjected to standard Suzuki-Miyaura coupling conditions after an initial SNAr step, the C2-bromine reacts quantitatively while the C4-chlorine remains intact [1]. If a buyer were to substitute this with 2-bromo-1,4-difluorobenzene, the initial SNAr step would face competing reactions at the C1 and C4 fluorines, leading to a statistical mixture of products and an estimated >40% drop in the yield of the desired regioisomer. The specific F/Br/Cl combination ensures that each position can be addressed sequentially without the use of protecting groups .

Evidence DimensionRegiocontrol in sequential functionalization
Target Compound DataSingle F site ensures absolute regiocontrol during initial SNAr, followed by selective Br coupling.
Comparator Or Baseline2-Bromo-1,4-difluorobenzene (competing SNAr at two F sites reduces target yield).
Quantified Difference>40% higher yield of the target regioisomer due to the absence of competing leaving groups.
ConditionsSequential SNAr (amine nucleophile) followed by Pd-catalyzed Suzuki coupling.

This absolute regiocontrol prevents the formation of difficult-to-separate isomeric impurities, reducing downstream purification costs in API manufacturing.

Halogen-Metal Exchange Suitability for Formylation

2-Bromo-4-chloro-1-fluorobenzene is highly effective for synthesizing complex benzaldehydes via halogen-metal exchange or directed ortho-lithiation. Treatment with strong bases (e.g., n-BuLi or TMP-bases) allows for selective formylation (via DMF quench) while preserving the halogen handles. In the synthesis of RAF inhibitors like Encorafenib, formylation of this specific compound proceeds cleanly at cryogenic temperatures (-75°C) to yield the corresponding benzaldehyde [1]. Using a comparator like 1-bromo-2,4-dichlorobenzene alters the electronic landscape, making selective lithiation between the halogens more prone to side reactions like benzyne formation or scrambling, thereby reducing the isolated yield of the formylated intermediate .

Evidence DimensionCryogenic Formylation Yield
Target Compound DataClean formylation via directed lithiation/DMF quench, preserving F and Cl.
Comparator Or Baseline1-Bromo-2,4-dichlorobenzene (higher risk of benzyne formation and halogen scrambling).
Quantified DifferenceHigher purity and isolated yield of the target aldehyde intermediate without halogen scrambling.
ConditionsDeprotonation with TMP/n-BuLi at -75°C in THF, followed by DMF addition.

Reliable, high-yield formylation without halogen scrambling is critical for the reproducible scale-up of targeted kinase inhibitors.

Precursor for Kinase Inhibitor APIs

This compound is the optimal choice for synthesizing targeted cancer therapies (e.g., RAF or MEK inhibitors) that require a rigidly defined 1,2,4-trisubstituted aromatic ring. Buyers procure it to leverage the orthogonal reactivity of F, Br, and Cl, allowing them to sequentially build the molecule via formylation, SNAr, and cross-coupling without relying on costly protecting group strategies [1].

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Ideal for developing HIV therapeutics where the fluorine atom is cleanly displaced by an aniline via SNAr. The retained bromine is subsequently coupled to form a di(arylamino) core, utilizing the unreactive chlorine as a permanent metabolic blocker in the final drug structure [2].

Development of Plasma Kallikrein and Factor XIa Inhibitors

Selected when a halogenated phenyl ring is required to fit into specific hydrophobic binding pockets, and where the manufacturing route relies on the initial, catalyst-free displacement of the highly activated fluorine by a pyrazole or similar nitrogen heterocycle [3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-1-fluorobenzene

Dates

Last modified: 08-15-2023

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